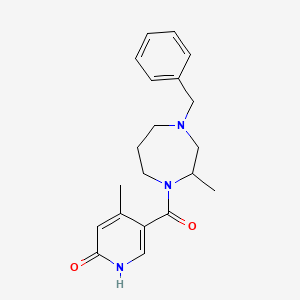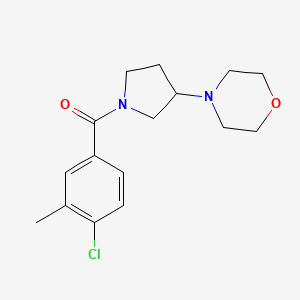![molecular formula C17H15N3O3 B7142676 4-methyl-N-[3-(4-methyl-1,3-oxazol-2-yl)phenyl]-6-oxo-1H-pyridine-3-carboxamide](/img/structure/B7142676.png)
4-methyl-N-[3-(4-methyl-1,3-oxazol-2-yl)phenyl]-6-oxo-1H-pyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-methyl-N-[3-(4-methyl-1,3-oxazol-2-yl)phenyl]-6-oxo-1H-pyridine-3-carboxamide is a complex organic compound featuring a pyridine ring, an oxazole ring, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-[3-(4-methyl-1,3-oxazol-2-yl)phenyl]-6-oxo-1H-pyridine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Oxazole Ring: The oxazole ring can be synthesized via the cyclization of appropriate precursors, such as α-haloketones and amides, under acidic or basic conditions.
Attachment to the Phenyl Ring: The oxazole derivative is then coupled with a phenyl ring through a Suzuki or Heck coupling reaction, using palladium catalysts.
Formation of the Pyridine Ring: The pyridine ring is synthesized separately, often through a Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters with ammonia and aldehydes.
Final Coupling: The pyridine and oxazole derivatives are coupled through amide bond formation, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, to form corresponding alcohols or carboxylic acids.
Reduction: Reduction reactions can target the oxazole or pyridine rings, potentially leading to ring-opened products or reduced heterocycles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are frequently used.
Substitution: Halogenation can be achieved using reagents like bromine (Br₂) or chlorine (Cl₂), while nucleophilic substitutions may use reagents like sodium hydroxide (NaOH) or ammonia (NH₃).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the methyl groups could yield carboxylic acids, while reduction of the oxazole ring might produce an amine derivative.
Scientific Research Applications
Chemistry
In chemistry, this compound serves as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
Biologically, the compound is studied for its potential as a pharmacophore in drug design. Its ability to interact with various biological targets makes it a candidate for the development of new therapeutic agents.
Medicine
In medicine, derivatives of this compound are investigated for their potential to treat various diseases. The presence of the oxazole and pyridine rings suggests possible applications in anti-inflammatory, antimicrobial, and anticancer therapies.
Industry
Industrially, the compound could be used in the development of new materials with specific properties, such as polymers or coatings, due to its stable heterocyclic structure.
Mechanism of Action
The mechanism of action of 4-methyl-N-[3-(4-methyl-1,3-oxazol-2-yl)phenyl]-6-oxo-1H-pyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The oxazole and pyridine rings can engage in hydrogen bonding, π-π stacking, and other non-covalent interactions, which are crucial for its biological activity. These interactions can modulate the activity of enzymes or receptors, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 4-methyl-N-[3-(4-methyl-1,3-oxazol-2-yl)phenyl]-6-oxo-1H-pyridine-3-carboxamide
- 4-methyl-N-[3-(4-methyl-1,3-thiazol-2-yl)phenyl]-6-oxo-1H-pyridine-3-carboxamide
- 4-methyl-N-[3-(4-methyl-1,3-imidazol-2-yl)phenyl]-6-oxo-1H-pyridine-3-carboxamide
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and ring systems. The presence of both oxazole and pyridine rings in a single molecule provides a distinct set of chemical and biological properties that are not found in other similar compounds. This unique structure allows for specific interactions with biological targets, making it a valuable compound for further research and development.
Properties
IUPAC Name |
4-methyl-N-[3-(4-methyl-1,3-oxazol-2-yl)phenyl]-6-oxo-1H-pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O3/c1-10-6-15(21)18-8-14(10)16(22)20-13-5-3-4-12(7-13)17-19-11(2)9-23-17/h3-9H,1-2H3,(H,18,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIKQRVAKKSFCNH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC=C1C(=O)NC2=CC=CC(=C2)C3=NC(=CO3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-fluoro-N-[4-methyl-3-(propan-2-ylcarbamoyl)phenyl]pyridine-3-carboxamide](/img/structure/B7142596.png)
![(4-chloro-3-methylphenyl)-(3-methyl-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)methanone](/img/structure/B7142603.png)
![1-[(3-fluorophenyl)methyl]-N-[1-(6-methylpyridazin-3-yl)piperidin-3-yl]triazole-4-carboxamide](/img/structure/B7142606.png)
![N-[1-(1-propylcyclobutanecarbonyl)pyrrolidin-3-yl]methanesulfonamide](/img/structure/B7142609.png)
![5-[2-(5-ethyl-1,2,4-oxadiazol-3-yl)piperidine-1-carbonyl]-4-methyl-1H-pyridin-2-one](/img/structure/B7142618.png)
![(4-Chloro-3-methylphenyl)-[4-(2-methylpyrazol-3-yl)piperidin-1-yl]methanone](/img/structure/B7142619.png)

![N-cyclohexyl-N-[(4-fluorophenyl)methyl]-2-(5-methyltetrazol-1-yl)acetamide](/img/structure/B7142638.png)
![N-[5-cyano-2-(propylamino)phenyl]-2-(2,5-dimethylpyrrolidin-1-yl)acetamide](/img/structure/B7142639.png)
![N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)cyclopentyl]-2-(5-methyltetrazol-1-yl)acetamide](/img/structure/B7142645.png)

![1-[2-(4-Ethoxyphenyl)pyrrolidin-1-yl]-2-(5-methyltetrazol-1-yl)ethanone](/img/structure/B7142651.png)

![2-(5-methyltetrazol-1-yl)-N-[(3-methylthiophen-2-yl)methyl]acetamide](/img/structure/B7142657.png)
